6-Bromo-5-chloro-3H-quinazolin-4-one
Overview
Description
6-Bromo-5-chloro-3H-quinazolin-4-one is a brominated and chlorinated derivative of quinazolinone, a class of compounds known for their diverse biological activities
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-5-chloro-3H-quinazolin-4-one Quinazolinones, the class of compounds to which it belongs, have been reported to exhibit a broad spectrum of biological activities including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more .
Mode of Action
The specific mode of action of This compound Quinazolinones are known to interact with various biological targets leading to a wide range of therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by This compound Quinazolinones are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with quinazolinones, it can be inferred that the compound may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-chloro-3H-quinazolin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with kinase enzymes, where this compound acts as an inhibitor . This inhibition can affect cellular phosphorylation processes, thereby modulating signal transduction pathways. Additionally, this compound has been shown to interact with dihydrofolate reductase, an enzyme involved in the folate pathway, leading to its inhibition . These interactions highlight the compound’s potential as a therapeutic agent in diseases where these enzymes play a critical role.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting cell proliferation . This effect is mediated through the modulation of cell signaling pathways, including the inhibition of kinase activity and the downregulation of anti-apoptotic proteins. Furthermore, this compound has been observed to influence gene expression, particularly genes involved in cell cycle regulation and apoptosis . In non-cancerous cells, the compound can affect cellular metabolism by inhibiting key enzymes, leading to altered metabolic fluxes and reduced cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of target enzymes, such as kinases and dihydrofolate reductase, leading to their inhibition . This binding is facilitated by the unique structural features of this compound, which allows it to fit into the enzyme’s active site and block substrate access. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the upregulation or downregulation of specific genes, thereby altering cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps and the development of resistance . These findings underscore the importance of considering temporal effects when evaluating the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall therapeutic effects. Additionally, this compound can affect metabolic fluxes by inhibiting key enzymes in metabolic pathways, such as dihydrofolate reductase . This inhibition can lead to altered levels of metabolites and changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its efficacy . For example, the compound’s interaction with nuclear transcription factors can lead to changes in gene expression, while its presence in the cytoplasm can affect metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminobenzonitrile with bromoacetyl chloride in the presence of a base, followed by cyclization. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-chloro-3H-quinazolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-5-chloro-3H-quinazolin-4-one serves as a versatile intermediate for the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit therapeutic effects, making it a valuable compound in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it an important compound in various industrial processes.
Comparison with Similar Compounds
7-Bromo-6-chloro-4-quinazolinone
6-Bromo-3-methyl-3H-quinazolin-4-one
Uniqueness: 6-Bromo-5-chloro-3H-quinazolin-4-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-bromo-5-chloro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPBDPHVMCVYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=CNC2=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290367 | |
Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131605-26-9 | |
Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201290367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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